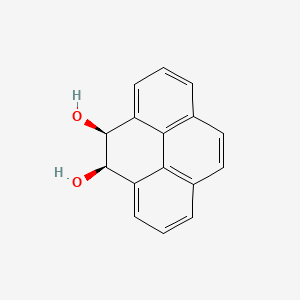

cis-4,5-Dihydroxy-4,5-dihydropyrene

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C16H12O2 |

|---|---|

Poids moléculaire |

236.26 g/mol |

Nom IUPAC |

(4R,5S)-4,5-dihydropyrene-4,5-diol |

InChI |

InChI=1S/C16H12O2/c17-15-11-5-1-3-9-7-8-10-4-2-6-12(16(15)18)14(10)13(9)11/h1-8,15-18H/t15-,16+ |

Clé InChI |

NIUGQCSXPHANNG-IYBDPMFKSA-N |

SMILES |

C1=CC2=C3C(=C1)C(C(C4=CC=CC(=C43)C=C2)O)O |

SMILES isomérique |

C1=CC2=C3C(=C1)[C@@H]([C@@H](C4=CC=CC(=C43)C=C2)O)O |

SMILES canonique |

C1=CC2=C3C(=C1)C(C(C4=CC=CC(=C43)C=C2)O)O |

Origine du produit |

United States |

Enzymatic Biosynthesis and Initial Oxidation Mechanisms of Cis 4,5 Dihydroxy 4,5 Dihydropyrene

Pyrene (B120774) Dioxygenase-Mediated K-Region Attack

The enzymatic oxidation of pyrene predominantly begins with a highly specific attack on the C-4 and C-5 positions. This area of the pyrene molecule is referred to as the "K-region," a term used in PAH chemistry to denote a bond that is phenanthrene-like in character and is particularly susceptible to oxidative attack. The initial enzymatic reaction involves the incorporation of both atoms of molecular oxygen (O₂) into the pyrene ring, a reaction catalyzed by pyrene dioxygenase. nih.gov This targeted oxidation at the K-region is the first and rate-limiting step in the aerobic bacterial catabolism of pyrene. nih.govnih.gov

Regioselectivity at C-4 and C-5 Positions

The regioselectivity of the initial dioxygenase attack is a hallmark of pyrene degradation by many bacterial strains, particularly within the genus Mycobacterium. nih.govnih.gov Studies on various pyrene-degrading bacteria, such as Mycobacterium sp. strain KMS and Mycobacterium vanbaalenii PYR-1, have identified cis-4,5-dihydroxy-4,5-dihydropyrene as the principal initial metabolite. nih.govnih.gov This demonstrates a strong enzymatic preference for the C4-C5 bond over other positions on the pyrene molecule. While other oxidation products can be formed, such as those resulting from attack at the C-1 and C-2 positions, the C4-C5 dioxygenation is the predominant pathway leading to productive catabolism. nih.gov The expression of specific dioxygenase genes, such as nidA, has been directly correlated with the formation of the 4,5-pyrenediol, underscoring the genetic basis for this regioselectivity. nih.gov

Stereospecificity of cis-Dihydrodiol Formation

The reaction catalyzed by pyrene dioxygenase is highly stereospecific, resulting exclusively in the formation of a cis-dihydrodiol. nih.govresearchgate.net This means that the two newly introduced hydroxyl groups are oriented on the same side of the plane of the aromatic ring. This stereochemical outcome is a defining characteristic of ring-hydroxylating dioxygenases, distinguishing them from other oxidation mechanisms, such as those mediated by cytochrome P450 monooxygenases followed by epoxide hydrolases, which typically yield trans-diols. The formation of this compound is a direct consequence of the concerted mechanism by which dioxygenases incorporate molecular oxygen into the aromatic substrate. researchgate.net

Role of Ring-Hydroxylating Dioxygenases

Ring-hydroxylating dioxygenases (RHDs) are multicomponent enzyme systems that play a pivotal role in the degradation of aromatic hydrocarbons. researchgate.net These enzymes catalyze the initial step in the oxidative breakdown of these often-recalcitrant compounds by introducing two hydroxyl groups to the aromatic ring. wikipedia.org In the case of pyrene, several RHDs have been identified in degrading organisms that exhibit activity towards this four-ring PAH. nih.govresearchgate.net For instance, Mycobacterium sp. strain 6PY1 has been shown to express two distinct, differentially regulated RHDs, designated Pdo1 and Pdo2, with Pdo1 showing significant activity in the dihydroxylation of pyrene. nih.gov

Components of Dioxygenase Enzyme Systems (e.g., Rieske [2Fe-2S] ferredoxin, terminal oxygenase subunits)

Bacterial ring-hydroxylating dioxygenases are typically composed of multiple protein components that work in concert to transfer electrons from a reduced nucleotide cofactor (NADH) to the terminal oxygenase, where the oxidation of the aromatic substrate occurs. researchgate.net These systems generally consist of:

A Reductase: This flavoprotein component accepts electrons from NADH.

A Ferredoxin: This small iron-sulfur protein acts as an electron shuttle between the reductase and the terminal oxygenase. Many dioxygenase systems utilize a specific type of ferredoxin containing a Rieske [2Fe-2S] cluster. nih.govwikipedia.org In this unique cluster, one iron atom is coordinated by two cysteine residues, while the other is coordinated by two histidine residues. wikipedia.orgnih.govebi.ac.uk

A Terminal Oxygenase: This is the catalytic component where substrate binding and hydroxylation take place. It is typically a heteromultimer, most commonly with an α₃β₃ structure. researchgate.net The α-subunit contains the active site, which houses a mononuclear non-heme iron and a Rieske [2Fe-2S] center. wikipedia.org The β-subunit is believed to play a structural role. wikipedia.org Proteomic studies of pyrene-degrading bacteria like Mycobacterium sp. strain KMS have confirmed the induction of all these components—the α and β subunits, a 4Fe-4S ferredoxin, and the Rieske [2Fe-2S] region—in the presence of pyrene. nih.gov

| Component | Prosthetic Group / Center | Function |

| Reductase | FAD or FMN | Accepts two electrons from NADH and transfers them one at a time to the ferredoxin. |

| Ferredoxin | Rieske [2Fe-2S] cluster | Shuttles electrons from the reductase to the terminal oxygenase. wikipedia.org |

| Terminal Oxygenase (α-subunit) | Rieske [2Fe-2S] cluster, Mononuclear Fe(II) | Binds the aromatic substrate (pyrene) and molecular oxygen; catalyzes the dihydroxylation reaction. wikipedia.org |

| Terminal Oxygenase (β-subunit) | None | Believed to provide structural stability to the terminal oxygenase complex. wikipedia.org |

Mechanistic Insights into Dioxygen Activation and Insertion

The mechanism of dioxygen activation by non-heme iron RHDs is a complex process. It begins with the binding of the aromatic substrate, like pyrene, to the active site of the terminal oxygenase, which contains a ferrous [Fe(II)] iron. nih.gov The substrate must bind before the enzyme will react with O₂. Following substrate binding, the Rieske [2Fe-2S] cluster on the α-subunit receives an electron from the ferredoxin component and transfers it to the active site mononuclear iron. This primes the enzyme for O₂ binding.

Molecular oxygen then binds to the reduced Fe(II) center. nih.govacs.org It is proposed that the enzyme activates O₂ by facilitating the transfer of an electron from the substrate itself, through the iron center, to the bound dioxygen. nih.gov This creates a highly reactive Fe(II)-superoxo-substrate radical species. This activated oxygen species then attacks the electron-rich K-region of pyrene, leading to the concerted insertion of both oxygen atoms and the formation of a transient dioxetane intermediate, which rapidly resolves to the stable cis-dihydrodiol product. nih.gov

Contributions of Monooxygenases and Epoxide Hydrolases in Dihydropyrene Derivatization (e.g., trans-isomer formation)

While the principal pathway for pyrene degradation is initiated by dioxygenases to form this compound, other enzymatic systems can be involved in the metabolism of pyrene and its derivatives. Monooxygenases, such as cytochrome P450s, represent an alternative, though typically minor, route for initial pyrene oxidation. These enzymes incorporate a single oxygen atom into the substrate to form an epoxide (e.g., pyrene-4,5-oxide). nih.gov

The resulting highly reactive epoxide can then be acted upon by another class of enzymes called epoxide hydrolases. These enzymes are induced during pyrene degradation in some bacteria. nih.gov Epoxide hydrolases catalyze the addition of a water molecule to the epoxide ring, opening it to form a diol. Crucially, the stereochemical outcome of this two-step process (monooxygenation followed by hydrolysis) is a trans-dihydrodiol. Therefore, the presence of monooxygenase and epoxide hydrolase activities can lead to the formation of trans-isomers of dihydroxydihydropyrene, which are distinct from the cis-isomers produced by dioxygenases. These alternative pathways contribute to the diversity of pyrene metabolites observed in microbial cultures. nih.govnih.gov

Diversity of Microbial Isolates Catalyzing this compound Formation

A variety of bacterial species, particularly from the genera Mycobacterium, Rhodococcus, and Pseudomonas, have been identified for their ability to oxidize pyrene and produce this compound. These microorganisms are often isolated from PAH-contaminated environments, where they have evolved specialized enzymatic systems to utilize these compounds as a source of carbon and energy.

Mycobacterium spp.

Members of the genus Mycobacterium are well-documented for their extensive capabilities in degrading high-molecular-weight PAHs, including pyrene. Several studies have unequivocally identified this compound as a key metabolite in the pyrene degradation pathway of various Mycobacterium strains. asm.orgnih.govnih.gov

Mycobacterium vanbaalenii PYR-1 : This strain is one of the most extensively studied pyrene-degrading bacteria and was the first to be isolated based on its ability to metabolize pyrene. asm.org The predominant pathway for pyrene degradation in M. vanbaalenii PYR-1 is initiated by a dioxygenase attack at the C-4 and C-5 positions, leading to the formation of this compound. asm.orgnih.gov

Mycobacterium sp. strain KMS : Research on this strain has also confirmed the initial oxidation of pyrene at the K-region by a dioxygenase to form cis-4,5-pyrene-dihydrodiol. nih.gov

Mycobacterium sp. strain A1-PYR : In this strain, 4,5-pyrenediol was identified as the sole initial metabolite, underscoring the significance of the dioxygenase-mediated formation of the cis-dihydrodiol.

Rhodococcus spp.

While the genus Rhodococcus is known for its broad metabolic versatility, including the degradation of aromatic hydrocarbons, specific documentation of this compound formation is less prevalent than for Mycobacterium. However, some strains have been shown to degrade pyrene, suggesting the involvement of similar initial oxidation mechanisms. For instance, Rhodococcus sp. UW1 has been noted for its ability to degrade pyrene. capes.gov.br The degradation of other PAHs by Rhodococcus species often proceeds via the formation of cis-dihydrodiols, making it highly probable that a similar mechanism is employed for pyrene.

Pseudomonas spp.

The genus Pseudomonas contains numerous species capable of degrading a wide array of aromatic compounds. Strains of Pseudomonas have been found to possess dioxygenase enzymes that can oxidize PAHs. nih.gov While the formation of cis-dihydrodiols from various aromatic hydrocarbons by Pseudomonas species is well-established, direct and detailed studies focusing specifically on the formation of this compound from pyrene are not as extensively reported as for Mycobacterium. However, the presence of catechol 1,2-dioxygenase and catechol 2,3-dioxygenase activity during pyrene degradation by Pseudomonas strains BP10 and P2 suggests that pathways involving dihydroxylated intermediates are active. nih.gov

Table of Microbial Isolates and their Role in this compound Formation

| Microbial Genus | Species/Strain | Role in this compound Formation |

| Mycobacterium | vanbaalenii PYR-1 | Directly confirmed to produce this compound as a major initial metabolite from pyrene. asm.orgnih.gov |

| Mycobacterium | sp. strain KMS | Confirmed to oxidize pyrene to cis-4,5-pyrene-dihydrodiol. nih.gov |

| Mycobacterium | sp. strain A1-PYR | Identified 4,5-pyrenediol as the sole initial metabolite, implying the formation of the cis-dihydrodiol. |

| Rhodococcus | sp. UW1 | Capable of pyrene degradation, suggesting a pathway likely involving the formation of a cis-dihydrodiol. capes.gov.br |

| Pseudomonas | sp. BP10 | Degrades pyrene with high catechol 1,2-dioxygenase activity, indicating a pathway with dihydroxylated intermediates. nih.gov |

| Pseudomonas | sp. P2 | Degrades pyrene with high catechol 1,2-dioxygenase activity, indicating a pathway with dihydroxylated intermediates. nih.gov |

Downstream Catabolic Pathways and Molecular Transformations of Cis 4,5 Dihydroxy 4,5 Dihydropyrene

Dehydrogenation to Aromatic Dihydroxypyrenes (e.g., 4,5-Dihydroxypyrene)

The initial step in the catabolism of cis-4,5-dihydroxy-4,5-dihydropyrene involves its conversion into an aromatic dihydroxypyrene. This process is crucial for the subsequent cleavage of the aromatic ring system.

Enzymatic Dehydrogenation Reactions

The transformation of this compound is catalyzed by a specific enzyme known as this compound dehydrogenase. This enzyme facilitates the removal of hydrogen atoms from the molecule, a critical step in the degradation of polycyclic aromatic hydrocarbons (PAHs). nih.gov In some bacterial systems, this dehydrogenation is carried out by a dihydrodiol dehydrogenase, which rearomatizes the cis-dihydrodiol intermediate. nih.gov This enzymatic reaction is a key component of the bacterial degradation pathway for PAHs, enabling microorganisms to utilize these complex organic compounds as a source of carbon and energy. nih.gov

Rearomatization Processes

The enzymatic dehydrogenation results in the rearomatization of the diol intermediate, leading to the formation of 4,5-dihydroxypyrene (B1240782). scispace.comresearchgate.net This restoration of the aromatic system is a prerequisite for the subsequent ring-opening reactions. In some microorganisms, such as Mycobacterium sp. strain KMS, the formation of 4,5-dihydroxypyrene can also be followed by its oxidation to pyrene-4,5-dione, a quinone. This quinone can then be reduced back to 4,5-dihydroxypyrene by the enzyme pyrene (B120774) quinone reductase (PQR), indicating a dynamic equilibrium in this part of the pathway. scispace.com

Ortho- and Meta-Cleavage Pathways of Subsequent Diol Intermediates

Following the formation of 4,5-dihydroxypyrene, the molecule undergoes ring fission, a critical step that breaks open the stable aromatic structure. This is primarily achieved through ortho-cleavage pathways.

Ring Fission of 4,5-Dihydroxypyrene to Dicarboxylic Acids (e.g., Phenanthrene-4,5-dicarboxylic acid)

The aromatic ring of 4,5-dihydroxypyrene is cleaved by an intradiol dioxygenase. nih.govoup.com This ortho-cleavage reaction specifically targets the bond between the two hydroxyl-bearing carbon atoms, resulting in the formation of phenanthrene-4,5-dicarboxylic acid. nih.govresearchgate.netnih.gov This transformation is a key strategy employed by various bacteria, including strains of Mycobacterium, to break down the complex pyrene structure into smaller, more manageable molecules. nih.gov

Further Decarboxylation and Hydroxylation Reactions (e.g., to 4-Phenanthroic acid, 3,4-Dihydroxyphenanthrene)

The catabolic pathway continues with the decarboxylation of phenanthrene-4,5-dicarboxylic acid. This reaction, catalyzed by a decarboxylase, removes one of the carboxyl groups to yield 4-phenanthroic acid. nih.govresearchgate.net Subsequently, 4-phenanthroic acid undergoes another dioxygenation reaction, which introduces two hydroxyl groups to the aromatic ring, forming cis-3,4-dihydroxyphenanthrene-4-carboxylate. researchgate.net A subsequent rearomatization step, likely involving a dehydrogenase, leads to the formation of 3,4-dihydroxyphenanthrene. researchgate.net

Convergence to Central Metabolic Pathways (e.g., Tricarboxylic Acid Cycle)

The ultimate fate of the breakdown products of this compound is their complete mineralization to carbon dioxide and water, with the energy released being captured by the cell. This is achieved by funneling the intermediates into central metabolic pathways.

The degradation of 3,4-dihydroxyphenanthrene proceeds further to 1-hydroxy-2-naphthoate. This intermediate is then converted to o-phthalate. researchgate.net Phthalate (B1215562) is a key intermediate that links the degradation of various PAHs to central metabolism. In many bacteria, phthalate is degraded to protocatechuate, which then enters the β-ketoadipate pathway. researchgate.net The β-ketoadipate pathway is a convergent catabolic route that converts various aromatic compounds into intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA. nih.gov The entry of these intermediates into the TCA cycle allows for their complete oxidation and the generation of ATP, the primary energy currency of the cell. scispace.com

Identification of Novel Branching Points in Pyrene Catabolism Triggered by this compound*

While the pathway via phenanthrene-4,5-dicarboxylic acid represents a well-established route for pyrene degradation in many Mycobacterium species, research has uncovered alternative metabolic fates for this compound, indicating the presence of branching points in the catabolic network. nih.govresearchgate.net

A significant novel branching point has been identified in Mycobacterium sp. strain AP1. nih.gov In addition to the conventional pathway, this strain can direct the metabolism of pyrene towards the formation of 6,6'-dihydroxy-2,2'-biphenyl dicarboxylic acid. nih.govnih.gov This metabolite's formation signifies a distinct pathway that involves the cleavage of both central rings of the pyrene structure. nih.gov The identification of this compound opens up a new branch in the pyrene degradation pathway that is not observed in other well-studied pyrene-degrading mycobacteria. nih.gov

The formation of 6,6'-dihydroxy-2,2'-biphenyl dicarboxylic acid suggests a complex series of enzymatic reactions that diverge from the main pathway after the formation of this compound. While the precise enzymatic steps leading to this novel metabolite are still under investigation, its discovery highlights the metabolic versatility of certain bacterial strains in degrading complex aromatic compounds. nih.gov

Another potential branching point arises from the autooxidation of 4,5-dihydroxypyrene, which can lead to the formation of pyrene-4,5-dione. nih.govresearchgate.net In some bacteria, such as Sphingomonas yanoikuyae strain R1, this quinone accumulates as a metabolite. nih.gov While not a direct enzymatic product from this compound, its formation represents a deviation from the main catabolic route. Interestingly, Mycobacterium sp. strain KMS has been shown to be capable of further degrading pyrene-4,5-dione, suggesting that for some organisms, this is not a dead-end product but rather an intermediate in an alternative degradation route. nih.govasm.org

The following table details the identified novel branching points originating from the catabolism of this compound and its downstream products:

| Branching Point | Triggering Compound | Novel Metabolite | Implication | Bacterial Strain(s) |

| Alternative Ring Cleavage | Pyrene (via this compound) | 6,6'-Dihydroxy-2,2'-biphenyl dicarboxylic acid | A new catabolic branch involving cleavage of both central pyrene rings. nih.gov | Mycobacterium sp. strain AP1 nih.govnih.gov |

| Autooxidation | 4,5-Dihydroxypyrene | Pyrene-4,5-dione | Formation of a quinone that can be a terminal product or further metabolized. nih.govresearchgate.net | Sphingomonas yanoikuyae strain R1, Mycobacterium sp. strain KMS nih.gov |

Enzymology and Gene Expression in Cis 4,5 Dihydroxy 4,5 Dihydropyrene Metabolism

Characterization of Pyrene (B120774) Dioxygenase (PD) Activity and Specificity

The initial enzymatic attack on pyrene is carried out by a class of enzymes known as ring-hydroxylating dioxygenases (RHDs). nih.gov In the context of pyrene degradation, this enzyme is often specifically referred to as pyrene dioxygenase. These multi-component enzymes are responsible for the stereospecific incorporation of both atoms of molecular oxygen into the pyrene molecule, yielding cis-4,5-dihydroxy-4,5-dihydropyrene. nih.govnih.gov The predominant pathway for pyrene degradation commences with this dioxygenation at the C-4 and C-5 positions, also known as the K-region. nih.gov

The ability of pyrene dioxygenase to recognize and bind pyrene is a key determinant of its catalytic efficiency. The binding site of these enzymes is typically a hydrophobic pocket that can accommodate the planar structure of PAHs. mdpi.com Molecular docking studies have provided insights into the binding modes of PAHs within the catalytic sites of dioxygenases. mdpi.com For instance, in some dioxygenases, aromatic stacking interactions with amino acid residues like phenylalanine and histidine within the catalytic pocket are crucial for substrate binding. mdpi.com The size and shape of the binding site also play a significant role in determining the substrate specificity of the enzyme, with some dioxygenases being able to accommodate larger PAHs with multiple rings. mdpi.com

In Mycobacterium species, which are well-studied pyrene degraders, multiple RHDs have been identified. nih.govnih.gov For example, Mycobacterium vanbaalenii PYR-1 possesses different RHDs, including NidAB and NidA3B3, which are involved in the initial oxidation of pyrene. nih.govnih.gov The presence of multiple dioxygenases with potentially different substrate specificities may contribute to the organism's ability to degrade a range of PAHs. nih.gov

The efficiency of pyrene dioxygenase can be quantified by its kinetic parameters. While specific kinetic data for the formation of this compound by bacterial pyrene dioxygenases are not always readily available in the literature, studies on related enzymes and substrates provide valuable context. For instance, the kinetic parameters for the oxidation of pyrene by human cytochrome P450 2A13 have been determined, with a Km of 1.2 ± 0.3 µM and a kcat of 2.0 ± 0.1 nmol/min/nmol P450 for the formation of 1-hydroxypyrene. nih.gov It is important to note that this is a monooxygenase reaction in a human enzyme system and differs from the dioxygenase reaction in bacteria.

Kinetic studies on other PAH-degrading bacteria have also been conducted. For example, for the biotransformation of azaarenes by Sphingomonas sp. strain LH128, Vmax and Km values were determined for several compounds, indicating the rates at which these analogous substrates are processed. researchgate.net Such studies are crucial for understanding the metabolic capacity of microorganisms and for applications in bioremediation.

Table 1: Examples of Kinetic Parameters for Related Aromatic Hydrocarbon Oxidation

| Enzyme/Organism | Substrate | Product | Km (µM) | kcat or Vmax | Reference |

| Human Cytochrome P450 2A13 | Pyrene | 1-Hydroxypyrene | 1.2 ± 0.3 | 2.0 ± 0.1 nmol/min/nmol P450 | nih.gov |

| Sphingomonas sp. LH128 | Acridine | - | 0.57 mg/L | 14.0 mg/g total protein/h | researchgate.net |

| Sphingomonas sp. LH128 | Phenanthridine | - | 2.9 mg/L | 26.1 mg/g total protein/h | researchgate.net |

Elucidation of this compound Dehydrogenase Function

Following the initial dioxygenation, the resulting this compound is acted upon by cis-dihydrodiol dehydrogenase. This enzyme catalyzes the oxidation of the dihydrodiol to the corresponding diol, 4,5-dihydroxypyrene (B1240782), a crucial step in the rearomatization of the ring system. nih.govontosight.ai This enzymatic activity is a key component of the bacterial degradation pathway for PAHs. ontosight.ai

cis-Dihydrodiol dehydrogenases are typically oxidoreductases that require a cofactor, most commonly NAD+ or NADP+, as an electron acceptor. wikipedia.org The dehydrogenation reaction involves the transfer of electrons from the cis-dihydrodiol substrate to the cofactor, resulting in the formation of NADH or NADPH and a proton. wikipedia.org The systematic name for a related enzyme, phthalate (B1215562) 4,5-cis-dihydrodiol dehydrogenase, is cis-4,5-dihydroxycyclohexa-1(6),2-diene-1,2-dicarboxylate:NAD+ oxidoreductase, clearly indicating its reliance on NAD+. wikipedia.org

The electron transfer mechanism is a fundamental aspect of the enzyme's catalytic cycle. The enzyme facilitates the transfer of a hydride ion from the substrate to the nicotinamide (B372718) ring of the cofactor.

The catalytic mechanism of cis-dihydrodiol dehydrogenases involves the abstraction of a proton from one of the hydroxyl groups of the substrate by a basic residue in the enzyme's active site. This is followed by the transfer of a hydride ion from the adjacent carbon atom to the NAD(P)+ cofactor. This two-step process results in the formation of a ketone and the reduced cofactor. The subsequent tautomerization of the ketone to the more stable diol completes the rearomatization of the aromatic ring.

Genomics and Proteomics Approaches for Enzyme Identification

Modern high-throughput techniques like genomics and proteomics have been instrumental in identifying and characterizing the enzymes involved in pyrene degradation. nih.govtandfonline.com

Genomic analyses of pyrene-degrading bacteria, such as Mycobacterium species, have revealed the presence of gene clusters encoding the enzymes of the degradation pathway. nih.govoup.com These gene clusters often contain the genes for the alpha and beta subunits of the ring-hydroxylating dioxygenase (e.g., nidA and nidB), as well as genes for the associated ferredoxin and reductase components. nih.govnih.gov Comparative genomics has shown that pyrene-degrading Mycobacterium strains possess a similar set of ring-hydroxylating dioxygenase genes that are absent in non-degrading strains. nih.govjmicrobiol.or.kr The presence of these catabolic gene clusters within genomic islands suggests horizontal gene transfer may play a role in the dissemination of these degradation capabilities among bacteria. nih.gov

Proteomics, the large-scale study of proteins, has been used to identify proteins that are upregulated in the presence of pyrene. nih.govnih.govtandfonline.com By comparing the protein profiles of bacteria grown on pyrene versus other carbon sources, researchers can pinpoint the specific enzymes involved in the degradation pathway. nih.govnih.gov Two-dimensional gel electrophoresis followed by mass spectrometry has been used to identify numerous pyrene-induced proteins, including the subunits of pyrene dioxygenase and cis-dihydrodiol dehydrogenase. nih.govnih.govnih.gov These proteomic studies have provided direct evidence for the involvement of these enzymes in the in vivo degradation of pyrene. nih.gov For example, in Mycobacterium sp. strain KMS, the alpha and beta subunits of the aromatic-ring-hydroxylating dioxygenase, as well as dihydrodiol dehydrogenase, were all found to be induced in the presence of pyrene. nih.govnih.gov

Table 2: Key Genes and Enzymes in this compound Metabolism Identified through Genomics and Proteomics

| Gene(s) | Enzyme | Function | Organism(s) | Reference(s) |

| nidA, nidB | Pyrene Dioxygenase (α and β subunits) | Oxidation of pyrene to this compound | Mycobacterium vanbaalenii PYR-1 | nih.govnih.gov |

| pdo1, pdo2 | Ring-Hydroxylating Dioxygenases | Oxidation of pyrene and phenanthrene | Mycobacterium sp. strain 6PY1 | nih.gov |

| - | This compound dehydrogenase | Oxidation of this compound | Mycobacterium sp. strain KMS | nih.govontosight.ai |

| nidA3B3 | Ring-Hydroxylating Dioxygenase | Oxidation of pyrene | Mycobacterium vanbaalenii PYR-1 | nih.govnih.gov |

Gene Cluster Identification Encoding Catabolic Enzymes (e.g., nid, pdo loci)

The genetic machinery responsible for pyrene degradation, including the formation and subsequent metabolism of this compound, is frequently organized into distinct gene clusters. These clusters, such as the nid and pdo loci, house the genes encoding the necessary catabolic enzymes.

In several pyrene-degrading bacteria, particularly within the genus Mycobacterium, the initial attack on the pyrene molecule is catalyzed by a ring-hydroxylating dioxygenase (RHD). This enzyme introduces two hydroxyl groups onto the aromatic ring, leading to the formation of this compound. The genes encoding the subunits of this crucial enzyme are often found within these clusters. For instance, the nidA and nidB genes encode the large (α) and small (β) subunits of the terminal dioxygenase, respectively.

Studies on Mycobacterium sp. strain S65 have revealed the presence of two separate gene clusters involved in pyrene degradation, designated as the pdo and nid loci. The pdo locus includes pdoA and pdoB, which are predicted to encode the large and small subunits of a ring-hydroxylating dioxygenase. Similarly, the nid locus contains the nidA and nidB genes. The presence of multiple, homologous gene clusters for pyrene degradation within a single organism suggests a robust and perhaps evolutionarily advantageous duplication of these catabolic pathways.

Beyond the initial dioxygenation, the subsequent enzymatic steps are also encoded within these clusters. The rearomatization of this compound to 4,5-dihydroxypyrene is carried out by a dihydrodiol dehydrogenase, a key enzyme whose gene is also located within these catabolic clusters.

Table 1: Key Gene Clusters and Encoded Enzymes in Pyrene Metabolism

| Gene Locus | Gene | Encoded Enzyme/Protein | Function in Pyrene Metabolism | Organism Example(s) |

| nid | nidA | Ring-hydroxylating dioxygenase, α-subunit | Initial oxidation of pyrene to this compound | Mycobacterium vanbaalenii PYR-1, Mycobacterium sp. S65 |

| nidB | Ring-hydroxylating dioxygenase, β-subunit | Component of the initial pyrene-oxidizing enzyme complex | Mycobacterium vanbaalenii PYR-1, Mycobacterium sp. S65 | |

| nidC | Alcohol dehydrogenase | Further metabolism of pyrene intermediates | Mycobacterium sp. S65 | |

| nidH | Alcohol dehydrogenase | Further metabolism of pyrene intermediates | Mycobacterium sp. S65 | |

| pdo | pdoA/X | Large subunit ring-hydroxylating dioxygenase | Initial oxidation of pyrene | Mycobacterium sp. S65 |

| pdoB | Small subunit ring-hydroxylating dioxygenase | Component of the initial pyrene-oxidizing enzyme complex | Mycobacterium sp. S65 | |

| pdoC/H | Alcohol dehydrogenase | Further metabolism of pyrene intermediates | Mycobacterium sp. S65 |

This table is based on data from multiple research findings and provides a representative overview. The exact gene composition and organization can vary between different bacterial strains.

Differential Gene Expression and Protein Induction in Response to Substrate Availability

The expression of the genes involved in the degradation of this compound is tightly regulated and is typically induced by the presence of pyrene or related aromatic compounds. This substrate-dependent gene expression ensures that the metabolic machinery is synthesized only when needed, conserving cellular resources.

In Mycobacterium vanbaalenii PYR-1, proteomic analyses have demonstrated a significant upregulation of enzymes involved in the pyrene degradation pathway when the bacterium is grown in the presence of pyrene. Notably, 18 enzymes in the pathway were found to be upregulated more than twofold. The terminal subunits of the ring-hydroxylating oxygenase, the dihydrodiol dehydrogenase, and a ring-cleavage dioxygenase were detected only in cells grown with pyrene, indicating a stringent control mechanism.

Similarly, in Mycobacterium sp. strain S65, reverse transcription-PCR (RT-PCR) analyses have shown that the genes within both the nid and pdo clusters are induced during growth on pyrene and phenanthrene, but not when glucose is the sole carbon source. This indicates that the presence of the PAH substrate is a direct trigger for the transcription of these catabolic genes.

Transcriptomic studies in other bacteria, such as Escherichia coli, when exposed to pyrene, have also shown a dose-dependent increase in the number of differentially expressed genes related to various metabolic pathways, including those involving oxidoreductases and membrane transport, which are crucial for handling toxic compounds.

Table 2: Examples of Differentially Expressed Proteins in Mycobacterium vanbaalenii PYR-1 in the Presence of Pyrene

| Protein | Function | Fold Upregulation |

| Ring-hydroxylating oxygenase, terminal subunits (NidAB2, etc.) | Initial pyrene oxidation | Detected only in pyrene-grown cells |

| Dihydrodiol dehydrogenase | Rearomatization of dihydrodiols | Detected only in pyrene-grown cells |

| Ring cleavage dioxygenase | Cleavage of aromatic rings | Detected only in pyrene-grown cells |

| Other pathway enzymes | Various steps in pyrene degradation | > 2-fold |

This table is a summary of proteomic data from studies on M. vanbaalenii PYR-1. "Detected only in pyrene-grown cells" signifies a qualitative and substantial induction.

Mechanisms of Enzyme Regulation and Induction in Microbial Systems

The induction of the enzymatic machinery for this compound metabolism is controlled by sophisticated regulatory mechanisms at the molecular level. These mechanisms ensure a coordinated response to the presence of the inducing substrate.

While the complete regulatory circuits are still under investigation for many pyrene-degrading organisms, the presence of regulatory genes within or near the catabolic gene clusters is a common theme in bacterial aromatic compound degradation pathways. These regulatory proteins often act as transcriptional activators or repressors. They can bind to specific DNA sequences in the promoter regions of the catabolic operons, and their ability to do so is often modulated by the presence of the substrate or a metabolite of the pathway.

For instance, in many PAH degradation pathways, a LysR-type transcriptional regulator (LTTR) is involved. These regulators typically bind to the promoter region of the catabolic genes and, upon binding an inducer molecule (often the substrate itself or an early metabolite), they activate transcription.

The presence of multiple, differentially regulated gene clusters for pyrene degradation in some bacteria, like Mycobacterium sp. strain S65, suggests a complex regulatory network that may allow the organism to fine-tune its metabolic response to different types and concentrations of PAHs. The observation that pyrene mineralization in this strain is enhanced by the presence of other PAHs as co-substrates further points to a complex interplay of regulatory signals.

Furthermore, global regulatory mechanisms can also play a role. For example, catabolite repression, a mechanism that prioritizes the use of preferred carbon sources like glucose, has been observed to prevent the induction of pyrene degradation genes in Mycobacterium sp. strain S65 when glucose is available. This ensures that the more complex and energetically demanding pathway for pyrene degradation is only activated when simpler carbon sources are scarce.

Advanced Analytical and Spectroscopic Characterization of Cis 4,5 Dihydroxy 4,5 Dihydropyrene and Its Metabolites

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and purification of cis-4,5-Dihydroxy-4,5-dihydropyrene and its metabolites from complex biological matrices. nih.govacs.org Its high resolution and sensitivity allow for the effective profiling of these compounds.

Reversed-Phase HPLC for Metabolite Profiling

Reversed-phase HPLC is extensively utilized for the separation of pyrene (B120774) metabolites based on their hydrophobicity. In a typical application, a C18 column is employed with a mobile phase gradient, often consisting of acetonitrile (B52724) and water, to resolve a mixture of metabolites. nih.gov For instance, in the analysis of extracts from Mycobacterium sp. strain AP1 cultures, HPLC analysis revealed the presence of this compound as a major metabolite, alongside other products like phenanthrene-4-carboxylic acid and phthalic acid. nih.govresearchgate.net The retention time (Rt) for this compound in one such study was 18 minutes. nih.govresearchgate.net Further analysis using a methanol-acidified water mobile phase (55:45) could resolve the cis and trans isomers of 4,5-pyrene dihydrodiol. nih.govasm.org

The following table summarizes the HPLC retention times for this compound and related metabolites as observed in a study of Mycobacterium sp. strain AP1. nih.gov

| Compound | Retention Time (min) |

| This compound | 18.0 |

| Phenanthrene 4-carboxylic acid | 19.0 |

| 6,6'-Dihydroxy-2,2'-biphenyl dicarboxylic acid | 17.7 |

| Phenanthrene 4,5-dicarboxylic acid | 16.4 |

| Phthalic acid | Not provided in neutral extract |

This interactive data table is based on data from HPLC analysis of neutral extracts from Mycobacterium sp. strain AP1 cultures. nih.gov

Chiral Stationary Phase HPLC for Enantiomeric Resolution and Absolute Stereochemistry Determination

The dioxygenation of pyrene can lead to the formation of chiral dihydrodiols. Chiral Stationary Phase (CSP) HPLC is an indispensable tool for the separation of these enantiomers, which is crucial for determining the stereoselectivity of the enzymatic reactions involved. oup.comresearchgate.net Different types of CSP columns, such as those with (R)-N-(3,5-dinitrobenzoyl)phenylglycine or Whelk-O1 (a π electron acceptor and donor), are used to achieve enantiomeric separation. researchgate.netnih.gov For example, the enantiomers of benzo[a]pyrene (B130552) cis-4,5-dihydrodiol have been resolved using a Whelk-O1 CSP HPLC column. researchgate.netnih.gov The absolute stereochemistry of the separated enantiomers is often determined by comparing their circular dichroism (CD) spectra with those of authentic standards. researchgate.netnih.gov In one study, the enantiomers of benzo[a]pyrene cis-4,5-dihydrodiol were identified as having 4S,5R and 4R,5S absolute configurations. oup.comresearchgate.net

Mass Spectrometry (MS) for Structural Elucidation and Identification

Mass spectrometry, often coupled with a chromatographic separation technique, is a powerful method for the structural elucidation and definitive identification of this compound and its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Derivatization and Identification

GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds. researchgate.net For non-volatile metabolites like dihydrodiols, derivatization is necessary to increase their volatility. researchgate.netyoutube.com A common derivatization method is trimethylsilylation, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. asm.orgmdpi.com The resulting TMS derivatives are then amenable to GC-MS analysis.

The mass spectrum of the TMS derivative of this compound exhibits a characteristic molecular ion peak and fragmentation pattern that aids in its identification. For instance, the TMS derivative of pyrene dihydrodiol can be quantified using selected ion monitoring (SIM) mode, with a selected ion having an m/z value of 290. asm.org In studies on pyrene degradation by Mycobacterium vanbaalenii PYR-1, GC-MS analysis of trimethylsilyl derivatives confirmed the presence of significant levels of pyrene cis-4,5-dihydrodiol. nih.gov

The following table presents the mass spectral data for the TMS derivative of pyrene dihydrodiol. asm.org

| Derivative | Selected Ion (m/z) |

| Pyrene dihydrodiol TMS derivative | 290 |

This interactive data table is based on data from GC-MS analysis using selected ion monitoring. asm.org

High-Resolution Mass Spectrometry for Precise Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. acs.org This is particularly valuable for confirming the identity of novel metabolites. For example, HPLC coupled with electrospray ionization high-resolution mass spectrometry (HPLC-ESI-HRMS) has been used to identify pyrene metabolites. acs.org The precise mass measurement of the molecular ion ([M+H]+) can confirm the molecular formula of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete and unambiguous structural elucidation of organic molecules, including this compound and its metabolites. acs.orgresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR and ¹³C NMR for Proton and Carbon Connectivity

One-dimensional ¹H and ¹³C NMR spectroscopy provides the fundamental framework for determining the molecular structure of this compound. These techniques reveal the chemical environment and connectivity of every proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic regions. The protons on the partially saturated K-region (C4-C5) would appear at a significantly higher field (lower ppm) compared to the protons of the intact aromatic rings. The key signals would be from the methine protons at C4 and C5, which are directly attached to the hydroxyl groups. The coupling constant (J-value) between these two protons (H4 and H5) is particularly diagnostic for establishing their cis relationship. In a rigid ring system, cis protons typically exhibit a smaller coupling constant than their trans counterparts. The remaining eight aromatic protons would produce a complex set of signals in the downfield region, characteristic of the pyrene aromatic system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H data by providing a count of all unique carbon atoms. The spectrum for this compound would be characterized by two prominent upfield signals corresponding to the sp³-hybridized carbons C4 and C5 bearing the hydroxyl groups. The remaining 14 sp²-hybridized carbon signals would appear in the downfield aromatic region. Studies on pyrene metabolites produced by Mycobacterium sp. have utilized ¹³C NMR to track the fate of isotopically labeled pyrene, confirming its incorporation into cellular material. acs.orgnih.gov

Representative NMR Data: While detailed, published spectral assignments for this specific isomer are scarce, the following table outlines the expected chemical shifts based on the analysis of pyrene and its known metabolites. preprints.orgnih.gov

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key Correlations |

| H-4 / H-5 | ~ 4.5 - 5.0 (d) | ~ 65 - 75 | Vicinal coupling (³JHH) between H-4 and H-5 confirms connectivity. |

| OH | Broad singlet, variable position | - | |

| Aromatic Protons | ~ 7.8 - 8.3 (m) | ~ 120 - 135 | Complex splitting patterns due to coupling between adjacent aromatic protons. |

| Quaternary Carbons | - | ~ 124 - 140 | No signal in ¹H NMR; identified by the absence of a cross-peak in HSQC. |

Note: The chemical shifts are estimates and can vary based on the solvent and experimental conditions. 'd' denotes a doublet, and 'm' denotes a multiplet.

UV-Visible and Circular Dichroism (CD) Spectroscopy for Chromophore and Stereochemical Analysis

UV-Visible Spectroscopy: The electronic absorption spectrum of this compound is defined by its chromophore, which is the π-electron system of the pyrene core. The saturation of the double bond at the 4,5-position disrupts the full aromaticity of the parent pyrene molecule. This results in a spectrum that is significantly different from that of pyrene, typically exhibiting absorption maxima at shorter wavelengths. The spectrum is expected to resemble that of phenanthrene, reflecting the electronic system of the intact portion of the molecule. For pyrene 4,5-dihydrodiol, an absorption coefficient has been estimated at 98,000 M⁻¹·cm⁻¹ at 260 nm, which can be used for its quantification. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for probing the stereochemistry of chiral molecules. While this compound is an achiral meso compound, its enzymatic oxidation or its interaction with chiral environments (like enzymes) can be studied using CD. More importantly, CD is critical for distinguishing between different chiral stereoisomers of dihydrodiol metabolites. For example, in the metabolism of the related polycyclic aromatic hydrocarbon benzo[a]pyrene, CD spectroscopy was instrumental in determining the absolute configuration of the enantiomeric (+)-7S,8S- and (-)-7R,8R-trans-dihydrodiol metabolites. nih.gov The technique measures the differential absorption of left- and right-circularly polarized light, producing a unique spectrum for each enantiomer. Therefore, if chiral metabolites arise from this compound, CD spectroscopy would be the definitive method for assigning their absolute stereochemistry.

Comparative Biochemistry and Evolutionary Aspects of Dihydropyrene Metabolism

Comparative Analysis of Pyrene (B120774) Degradation Pathways Across Diverse Microorganisms

Microbial degradation of pyrene is not uniform across different biological kingdoms or even within diverse bacterial and fungal genera. The initial steps and subsequent metabolic fates of pyrene and its intermediates, such as cis-4,5-Dihydroxy-4,5-dihydropyrene, vary significantly.

Bacteria, particularly Gram-positive bacteria like Mycobacterium and Rhodococcus species, are renowned for their ability to mineralize pyrene. nih.govnih.gov The canonical bacterial pathway begins with an attack by a multi-component enzyme system, a ring-hydroxylating dioxygenase (RHD), which incorporates both atoms of a molecular oxygen into the pyrene K-region (the C4-C5 bond) to form this compound. nih.govnih.gov This intermediate is then dehydrogenated by a cis-dihydrodiol dehydrogenase to yield 4,5-dihydroxypyrene (B1240782). nih.gov Subsequent ortho-cleavage of this catechol-like product by another dioxygenase breaks open the aromatic ring, leading to intermediates like phenanthrene-4,5-dicarboxylic acid and eventually phthalate (B1215562), which can enter the tricarboxylic acid (TCA) cycle. mdpi.com However, not all bacteria capable of attacking pyrene can mineralize it. Some, like Pseudomonas stutzeri and Bacillus cereus, transform pyrene primarily to this compound, which may accumulate in the culture medium. nih.gov

In contrast, fungal degradation, particularly by white-rot fungi such as Trametes versicolor, typically involves a different initial enzymatic attack. researchgate.net Fungi often utilize cytochrome P450 monooxygenases, which incorporate a single oxygen atom to form an unstable arene oxide intermediate. This epoxide is then enzymatically hydrolyzed by an epoxide hydrolase to form a trans-dihydrodiol. mdpi.com While the K-region (C4-C5) is a target for some fungi, leading to metabolites analogous to the bacterial pathway, they can also attack other positions on the pyrene molecule. researchgate.net Ligninolytic enzymes, such as lignin (B12514952) peroxidase and manganese peroxidase, also play a role in the initial oxidation of PAHs by some fungi, a mechanism not typically found in bacteria. researchgate.net

| Feature | Bacterial Degradation (e.g., Mycobacterium) | Fungal Degradation (e.g., White-Rot Fungi) |

|---|---|---|

| Initial Oxygenating Enzyme | Ring-Hydroxylating Dioxygenase (RHD) | Cytochrome P450 Monooxygenase / Peroxidases |

| Initial Product Stereochemistry | cis-Dihydrodiol (e.g., cis-4,5-Dihydroxy-4,5-dihydropyrene) | trans-Dihydrodiol (via an arene oxide intermediate) |

| Key Intermediate for Ring Fission | Catechol (e.g., 4,5-Dihydroxypyrene) | Various hydroxylated or quinone products |

| Common End Products | CO2 (mineralization), Phthalate, TCA cycle intermediates. mdpi.com | Various transformation products, potential for polymerization. |

Evolution of Dioxygenase and Dehydrogenase Enzymes in PAH Catabolism

The enzymes responsible for the initial stages of pyrene degradation, dioxygenases and dehydrogenases, belong to large superfamilies of proteins that have evolved to act on a wide array of aromatic compounds. Ring-hydroxylating dioxygenases (RHDs), which catalyze the formation of this compound, are typically multi-component enzymes. nih.gov The terminal dioxygenase component, which determines the enzyme's substrate specificity, consists of an alpha and a beta subunit, encoded by genes such as nidA and nidB in Mycobacterium. nih.gov These genes are often located on mobile genetic elements like plasmids or within genomic islands, facilitating their transfer between different bacteria and contributing to the rapid evolution of degradation capabilities in contaminated environments. researchgate.net

Phylogenetic analysis of the alpha subunit of RHDs shows that they cluster based on substrate specificity. Dioxygenases that act on smaller PAHs like naphthalene (B1677914) are distinct from those that target larger, four- or five-ring PAHs like pyrene and benzo[a]pyrene (B130552). nih.gov This suggests a process of divergent evolution where ancestral dioxygenase genes duplicated and specialized to handle the increasing structural complexity and hydrophobicity of larger PAHs. researchgate.net

Similarly, the dihydrodiol dehydrogenases that convert cis-dihydrodiols to catechols are part of the large short-chain dehydrogenase/reductase (SDR) superfamily. nih.gov These enzymes show specificity for the cis-configuration of the hydroxyl groups, which is the hallmark of bacterial dioxygenase activity. The evolution of these dehydrogenases is tightly linked to the evolution of the preceding dioxygenases, as they must act on the specific products generated. nih.gov

Adaptive Mechanisms of Microbial Strains in Utilizing this compound

Microorganisms exhibit remarkable adaptability when faced with PAHs as a potential carbon source. This adaptation occurs at both the genetic and physiological levels. A primary adaptive mechanism is the induction of the specific catabolic genes required for degradation. For instance, in Mycobacterium vanbaalenii PYR-1, the presence of pyrene induces the expression of the nidAB genes, which code for the dioxygenase that produces this compound. nih.gov

The ability to metabolize this dihydrodiol further is a key adaptive trait. Some bacterial strains can only perform the initial oxidation of pyrene, leading to the accumulation of this compound. nih.gov This accumulation can be inhibitory to the degradation of other PAHs, creating a selective pressure for organisms that can efficiently process the dihydrodiol. nih.gov Strains like Mycobacterium sp. PYR-1 have evolved the subsequent enzymes, such as a specific dihydrodiol dehydrogenase, that convert the dihydrodiol to 4,5-dihydroxypyrene, thus relieving the metabolic bottleneck and allowing the complete breakdown of the pyrene molecule. nih.gov

This metabolic succession, where one organism's intermediate product becomes another's substrate, is a hallmark of adaptation in microbial consortia. In a mixed microbial community, a strain that produces this compound can coexist with another strain that specializes in its further degradation, leading to a more robust and complete removal of the parent pollutant. nih.gov

Regio- and Stereoselectivity of Oxygenases in Different Microbial Systems

The initial enzymatic attack on the symmetric pyrene molecule is a critical determinant of the entire subsequent degradation pathway. Oxygenase enzymes exhibit remarkable regio- and stereoselectivity, directing the oxygenation to specific carbons with a specific spatial orientation.

Regioselectivity refers to the preference for attacking one region of the molecule over another. In pyrene, the C4-C5 and C9-C10 bonds (the K-region) are electronically distinct from the C1-C2 bonds. Most bacterial dioxygenases known to initiate pyrene degradation, such as the NidAB system in Mycobacterium vanbaalenii PYR-1, are highly regioselective, exclusively attacking the K-region to form this compound. nih.gov However, the same organism can possess multiple dioxygenases with different selectivities. For example, M. vanbaalenii PYR-1 also has another dioxygenase, NidA3B3, which is less selective and can attack both the C4-C5 and C1-C2 positions of pyrene.

Stereoselectivity refers to the formation of a specific stereoisomer. The dioxygenase-catalyzed reaction produces a cis-dihydrodiol with a defined absolute stereochemistry. For example, the initial oxidation of benzo[a]pyrene at the C4-C5 position by M. vanbaalenii PYR-1 results in a product that is an unequal mixture of the (4R,5S) and (4S,5R) enantiomers, indicating a high degree of stereoselectivity in the enzymatic process. asm.org This is a defining characteristic of enzymatic reactions compared to non-biological chemical oxidation. The subsequent dehydrogenase enzymes also exhibit stereospecificity, preferentially oxidizing one enantiomer of the dihydrodiol over the other. nih.gov

| Enzyme System (Organism) | Regioselectivity on Pyrene | Product(s) |

|---|---|---|

| NidAB (M. vanbaalenii PYR-1) | Highly selective for C4-C5 (K-region) | cis-4,5-Dihydroxy-4,5-dihydropyrene |

| NidA3B3 (M. vanbaalenii PYR-1) | Attacks both C4-C5 and C1-C2 positions | cis-4,5-Dihydroxy-4,5-dihydropyrene and cis-1,2-dihydroxy-1,2-dihydropyrene |

| Cytochrome P450 (e.g., Fungi) | Can attack various positions, including K-region | Arene oxides, leading to trans-dihydrodiols |

Future Directions in Research on Cis 4,5 Dihydroxy 4,5 Dihydropyrene

Unraveling Uncharacterized Enzymes and Novel Metabolic Intermediates

The established pathway for pyrene (B120774) degradation involves the initial dioxygenation of pyrene to form cis-4,5-dihydroxy-4,5-dihydropyrene. nih.govnih.govasm.org This is followed by the action of a dehydrogenase to produce 4,5-dihydroxypyrene (B1240782). nih.gov However, the specific enzymes responsible for this dehydrogenation step in many pyrene-degrading microorganisms are yet to be fully characterized. A significant focus of future research will be the isolation, purification, and characterization of these elusive dehydrogenases. Understanding their structure, function, and substrate specificity is crucial for a complete molecular picture of pyrene metabolism.

Furthermore, the metabolic journey does not end with 4,5-dihydroxypyrene. Subsequent ring cleavage and further breakdown involve a cascade of enzymatic reactions. It is highly probable that novel, uncharacterized enzymes and transient metabolic intermediates are involved in these downstream steps. For instance, studies on Mycobacterium sp. strain AP1 have suggested an alternative branch in the pyrene degradation pathway, involving a novel metabolite resulting from two sequential ring cleavages, 6,6′-dihydroxy-2,2′-biphenyl dicarboxylic acid. nih.govresearchgate.net Identifying these novel enzymes and intermediates through techniques like metabolite profiling and enzyme assays will be instrumental in constructing a more complete and accurate metabolic map.

Advanced Systems Biology Approaches for Pathway Reconstruction

To overcome the limitations of studying individual components in isolation, future research will increasingly rely on advanced systems biology approaches. asm.orgnih.gov The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful lens through which to view the entire pyrene degradation network. nih.govresearchgate.netbohrium.comnih.gov

Genomics allows for the identification of gene clusters encoding the enzymes involved in pyrene metabolism.

Transcriptomics provides insights into which of these genes are actively expressed in the presence of pyrene.

Proteomics directly identifies the proteins, including the key enzymes, that are synthesized during pyrene degradation. asm.orgnih.gov For example, proteomic analysis of Mycobacterium vanbaalenii PYR-1 identified 27 enzymes involved in a complete pyrene degradation pathway. asm.orgnih.gov

Metabolomics enables the detection and quantification of both known and novel metabolic intermediates, tracing the flow of carbon from pyrene through the pathway.

By integrating these multi-omics datasets, researchers can reconstruct comprehensive metabolic models. These models will not only delineate the complete pathway but also reveal the intricate regulatory mechanisms that control the flow of metabolites, including the production and consumption of this compound.

Rational Design of Enzymes for Enhanced Catalytic Efficiency and Specificity

The enzymes of the pyrene degradation pathway, particularly the initial ring-hydroxylating dioxygenases, are prime candidates for protein engineering. researchgate.net The goal is to enhance their catalytic efficiency, broaden their substrate specificity to target other persistent organic pollutants, and improve their stability for practical applications in bioremediation.

Rational design, guided by computational modeling and an understanding of the enzyme's three-dimensional structure, allows for targeted modifications to the enzyme's active site. By strategically altering amino acid residues, it is possible to create enzyme variants with improved performance. For instance, modifying the α-subunit of dioxygenases, which is crucial for substrate recognition, can lead to enzymes with enhanced degradation capabilities. researchgate.net This approach has already shown promise in modifying dioxygenases to degrade a wider range of high-molecular-weight polycyclic aromatic hydrocarbons. researchgate.net

Exploration of Non-Canonical Dihydropyrene Formation and Transformation Pathways

While the formation of this compound is the canonical first step in the aerobic bacterial degradation of pyrene, the existence of alternative, or "non-canonical," pathways is an exciting area for future exploration. It is conceivable that some microorganisms initiate the attack on the pyrene molecule at different positions. For example, dioxygenation at the C-1 and C-2 positions would lead to the formation of cis-1,2-dihydroxy-1,2-dihydropyrene.

Q & A

Basic Research Questions

Q. What is the enzymatic pathway for the synthesis of cis-4,5-Dihydroxy-4,5-dihydropyrene in bacterial systems?

- Methodological Answer : In Gram-negative bacteria, this compound is synthesized via the action of 4,5-phthalate dioxygenase on phthalic acid (PA) under aerobic conditions. This enzyme catalyzes the dihydroxylation of PA, forming the cis-dihydrodiol intermediate. Subsequent dehydrogenation yields 4,5-dihydroxyphthalate, a precursor for protocatechuic acid (PCA), which enters the β-ketoadipate pathway for further degradation .

Q. What analytical techniques are used to confirm the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D (¹H, ¹³C) and 2D (COSY, HSQC, NOESY) experiments, is critical. For example:

- ¹H-NMR : Protons H1 and H3 in the cis isomer exhibit triplet-of-doublets multiplicity with coupling constants (J) of 11.2–11.8 Hz (axial-axial) and 4.0–4.8 Hz (axial-equatorial), confirming their axial positions .

- NOESY : Spatial interactions between H1 and H3 in the cis isomer (absent in trans) validate the stereochemistry .

Table 1 : Key NMR Data for this compound

| Proton | Multiplicity | Coupling Constants (Hz) | Spatial Interaction (NOESY) |

|---|---|---|---|

| H1 | Triplet of doublets | J = 11.2, 4.8 | H3, H2a |

| H3 | Triplet of doublets | J = 11.6, 4.0 | H1, H2a |

| H2a | Quadruplet | J = 11.6 | H1, H3 |

Q. How does this compound contribute to polycyclic aromatic hydrocarbon (PAH) degradation?

- Methodological Answer : In benzo(a)pyrene degradation pathways, cis-4,5-dihydrodiol intermediates (e.g., this compound) are formed via bacterial dioxygenases. These intermediates undergo dehydrogenation and ring-cleavage reactions, enabling mineralization of PAHs into less toxic metabolites .

Advanced Research Questions

Q. How can conflicting spectroscopic data between cis and trans isomers be resolved?

- Methodological Answer : Contradictions in J values (which may appear similar for both isomers) require complementary techniques:

- NOESY : Cis isomers show spatial correlations between axial protons (e.g., H1-H3), while trans isomers lack these interactions .

- 13C-NMR : Downfield shifts in C4 (e.g., +2.0 ppm in trans vs. cis) correlate with reduced ring strain in trans configurations .

- Dynamic NMR : Temperature-dependent studies can reveal conformational exchange in flexible systems.

Q. What experimental strategies optimize the enzymatic production of this compound?

- Methodological Answer :

- Oxygenation Control : Maintain strict aerobic conditions to favor dioxygenase activity over anaerobic pathways .

- Enzyme Engineering : Site-directed mutagenesis of 4,5-phthalate dioxygenase can enhance substrate specificity and catalytic efficiency.

- Metabolic Flux Analysis : Use ¹³C-labeled PA to track intermediate turnover and identify rate-limiting steps .

Q. How do coupling constants in NMR elucidate axial/equatorial configurations of hydroxyl groups?

- Methodological Answer : Axial protons exhibit larger vicinal coupling constants (J = 10–12 Hz) due to dihedral angles near 180°, while equatorial protons show smaller values (J = 2–4 Hz). For this compound:

- H2a (equatorial) : Quadruplet with J = 11.6 Hz (axial-axial coupling to H2b).

- H2b (axial) : Doublet with J = 11.6 Hz.

- H4a : ddt multiplicity from ³J couplings to axial and equatorial protons .

Data Contradiction Analysis

- Conflict : Similar J values for cis and trans isomers in ¹H-NMR.

- Resolution : Combine NOESY (spatial interactions) and ¹³C-NMR (chemical shift differences) to differentiate isomers .

- Conflict : Variability in metabolite concentrations across species (e.g., dogs vs. humans).

- Resolution : Standardize analytical protocols (e.g., LC-MS/MS) and account for interspecies enzyme kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.